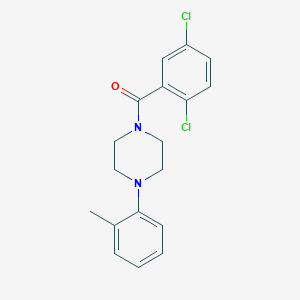

1-(2,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(2,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine involves multiple steps, including alkylation, acidulation, and reduction of nitro groups. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in related compounds, is achieved through a process involving reduction with zinc dust, bromination with hydrogen bromide, and final reaction with anhydrous piperazine under optimized conditions, resulting in a final product with high purity and yield suitable for industrial production (Dong Chuan-min, 2014).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives is characterized using various analytical techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry. For example, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was achieved through cyclocondensation reactions, and its structure was further confirmed by single crystal X-ray diffraction, showing specific crystallographic parameters and stabilizing forces within the molecule (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

Compounds related to 1-(2,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine undergo various chemical reactions, including cyclocondensation and diazotization, leading to a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the chemical structure and enhancing the compound's pharmacological activities. The study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives illustrates the potential chemical reactions and the resultant antimicrobial properties of related compounds (H. Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are integral to understanding the behavior of chemical compounds under different conditions. For example, the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provide insights into its crystallographic details, indicating the non-planarity of the molecule and the presence of van der Waals and dipole-dipole forces stabilizing the crystal structure (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular structure. The synthesis and biological evaluation of related compounds, like 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-yl]thiophenes, demonstrate the influence of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity, showcasing the fundamental role of molecular structure in determining chemical and biological properties (R. Romagnoli et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Compounds with structural similarities to "1-(2,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine" have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives of 1,2,4-triazole and piperazine have been synthesized and shown to possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Pharmacological Evaluation

Several studies have focused on the pharmacological evaluation of compounds containing the piperazine moiety. For example, piperazine derivatives have been synthesized and evaluated for their allosteric enhancement of the A1 adenosine receptor, indicating their potential in modifying receptor activity and implications for therapeutic applications (Romagnoli et al., 2008).

Antidepressant and Antianxiety Activities

Research on the synthesis of novel piperazine derivatives has explored their potential antidepressant and antianxiety activities. Compounds have been synthesized and shown to reduce immobility times in animal models, suggesting their effectiveness in treating depression and anxiety (Kumar et al., 2017).

Antitumor Activity

The antitumor activities of piperazine derivatives have been a significant focus of research. Novel Schiff bases containing the piperazine group have demonstrated good to excellent inhibitory activity against certain tumor cells, highlighting their potential in cancer therapy (Ding et al., 2016).

Therapeutic Tools

Piperazine derivatives have been identified for their central pharmacological activity, serving as therapeutic tools in treating various conditions. These compounds have been researched for their antipsychotic, antidepressant, and anxiolytic applications, demonstrating the versatility of piperazine-based structures in medicinal chemistry (Brito et al., 2018).

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-12-14(19)6-7-16(15)20/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMLXPCHCDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)

![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)

![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616204.png)

![(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid](/img/structure/B4616214.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4616216.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4616222.png)

![N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4616230.png)

![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)

![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)